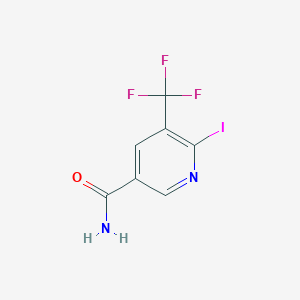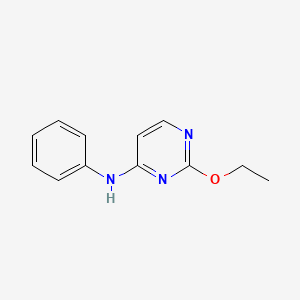
2-ethoxy-N-phenylpyrimidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-ethoxy-N-phenylpyrimidin-4-amine is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocycles that play a crucial role in various biological processes and are found in many bioactive molecules
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-phenylpyrimidin-4-amine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving suitable precursors such as amidines and α,β-unsaturated carbonyl compounds. For example, a common method involves the reaction of ethyl cyanoacetate with aniline in the presence of a base to form the pyrimidine ring.
Ethoxylation: The ethoxy group can be introduced through an ethoxylation reaction, where the pyrimidine intermediate is treated with an ethylating agent such as ethyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing waste and cost. This can include the use of continuous flow reactors, advanced purification techniques, and environmentally friendly solvents and reagents.
化学反应分析
Types of Reactions
2-ethoxy-N-phenylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. For example, halogenation can be achieved using halogenating agents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents like bromine or chlorine, often in the presence of a catalyst or under UV light.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.
科学研究应用
2-ethoxy-N-phenylpyrimidin-4-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its ability to interact with biological targets. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Biological Research: Researchers use the compound to study its effects on various biological pathways and its potential as a tool for probing cellular mechanisms.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other bioactive molecules or as a component in specialty chemicals.
作用机制
The mechanism of action of 2-ethoxy-N-phenylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that regulate cellular processes.
相似化合物的比较
Similar Compounds
2-aminopyrimidine: A simpler analog with similar biological activity but lacking the ethoxy and phenyl groups.
4-aminopyrimidine: Another analog with potential biological activity but different substitution patterns.
Uniqueness
2-ethoxy-N-phenylpyrimidin-4-amine is unique due to its specific substitution pattern, which may confer distinct biological properties and enhance its potential as a pharmaceutical agent. The presence of the ethoxy and phenyl groups can influence its binding affinity and selectivity for molecular targets, making it a valuable compound for further research and development.
属性
分子式 |
C12H13N3O |
|---|---|
分子量 |
215.25 g/mol |
IUPAC 名称 |
2-ethoxy-N-phenylpyrimidin-4-amine |
InChI |
InChI=1S/C12H13N3O/c1-2-16-12-13-9-8-11(15-12)14-10-6-4-3-5-7-10/h3-9H,2H2,1H3,(H,13,14,15) |
InChI 键 |
KMJJOUGTJPHBOC-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=NC=CC(=N1)NC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Methylbenzo[4,5]imidazo[1,2-d][1,2,4]triazin-4(3H)-one](/img/structure/B13103309.png)
![2-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B13103315.png)

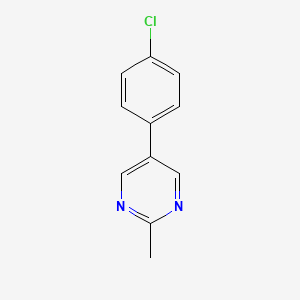
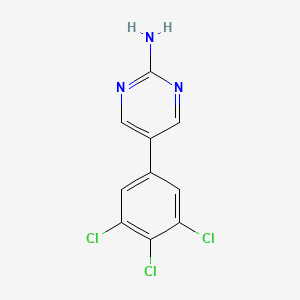

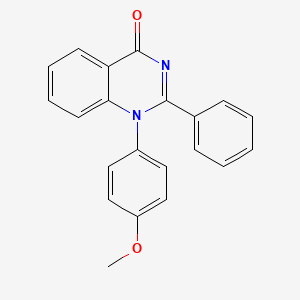

![[1,2,3]Thiadiazolo[5,4-d]pyrimidin-5(4H)-one](/img/structure/B13103365.png)
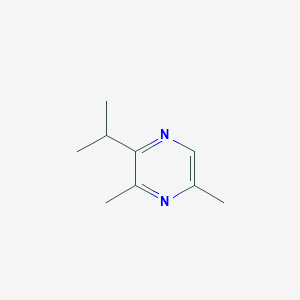

![Ethyl 7-chloro-5-hydroxyimidazo[1,2-c]pyrimidine-2-carboxylate](/img/structure/B13103385.png)
![Octahydro-2H-pyrido[1,2-A]pyrazin-8-OL](/img/structure/B13103389.png)
